molecular formula C10H12N2O2 B2787022 Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate CAS No. 2408974-99-0

Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate

Cat. No. B2787022
CAS RN: 2408974-99-0
M. Wt: 192.218
InChI Key: IUPRGYURTFNLIM-UHFFFAOYSA-N
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Description

“Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate” is a derivative of 1,5-naphthyridine . These heterocycles are significant in the field of medicinal chemistry as many of them exhibit a variety of biological activities . It is used to enhance the catalytic activity of 4-(dialkylamino)pyridines for acetylation by conformational fixation .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives has been studied theoretically and experimentally . The aza-Diels-Alder reaction (Povarov reaction) activated by Lewis acid is used for the synthesis of these derivatives . They can be obtained through endo intermediates in a regio- and stereoselective manner .


Molecular Structure Analysis

The molecular structure of “Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate” is derived from the fusion of two pyridines through two adjacent carbon atoms . It can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .


Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including “Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate”, react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . Tetrahydro- and decahydro-1,5-naphthtyrines can be easily oxidized to the aromatic 1,5-naphthyridines .

Scientific Research Applications

properties

IUPAC Name

methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-14-10(13)9-7-3-2-5-11-8(7)4-6-12-9/h4,6,11H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPRGYURTFNLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate

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